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molecular formula C10H9BrClNO3S B2393430 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride CAS No. 107144-42-3

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No. B2393430
M. Wt: 338.6
InChI Key: IHNBWFJSLLIAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018214B2

Procedure details

1-(5-Bromo-2,3-dihydro-indol-1-yl)-ethanone (0.249 g, 1.04 mmol) was added portionwise to chlorosulfonic acid (1 mL) at 20° C. with stirring and mixture was stirred for 26 h, then poured onto crushed ice. The resulting solid was collected by filtration and dried in vacuo. The filtrate was extracted with EtOAc and the organic phase was dried (Na2SO4) and evaporated in vacuo to give further solid. The two batches of solid were combined to give the title compound (0.25 g) which was used in the next stage without further purification. MS: [M−H]−=336.
Quantity
0.249 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11](=[O:13])[CH3:12])[CH2:6][CH2:5]2.[Cl:14][S:15](O)(=[O:17])=[O:16]>>[C:11]([N:7]1[C:8]2[C:4](=[CH:3][C:2]([Br:1])=[C:10]([S:15]([Cl:14])(=[O:17])=[O:16])[CH:9]=2)[CH2:5][CH2:6]1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
0.249 g
Type
reactant
Smiles
BrC=1C=C2CCN(C2=CC1)C(C)=O
Name
Quantity
1 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
mixture was stirred for 26 h
Duration
26 h
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give further solid

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)S(=O)(=O)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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